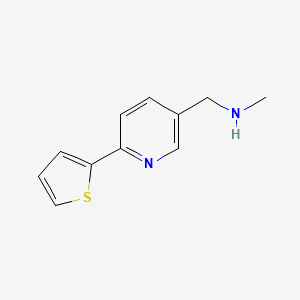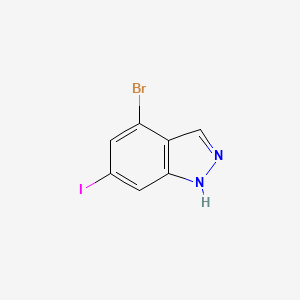
4-Bromo-6-iodo-1H-indazole
Übersicht
Beschreibung
“4-Bromo-6-iodo-1H-indazole” is a chemical compound with the CAS Number: 885518-97-8 . It has a molecular weight of 322.93 and its IUPAC name is 4-bromo-6-iodo-1H-indazole . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was found to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization .
Molecular Structure Analysis
The InChI code for “4-Bromo-6-iodo-1H-indazole” is 1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . The InChI key is DHBZGMHXQRHPGP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .
Physical And Chemical Properties Analysis
“4-Bromo-6-iodo-1H-indazole” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
1. Anticancer, Antiangiogenic, and Antioxidant Agent
- Application Summary: A series of novel indazole derivatives, including 4-Bromo-6-iodo-1H-indazole, has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
- Methods of Application: The compounds were tested against three human cancer cell lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . They were also screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
- Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . Some compounds were found to have significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity when compared with the reference compound ascorbic acid .
2. Synthesis of Indazoles
- Application Summary: 4-Bromo-6-iodo-1H-indazole is used in the synthesis of indazoles, which have a wide variety of medicinal applications .
- Methods of Application: Various synthetic approaches to indazoles have been developed, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results: These synthetic approaches generally produce good to excellent yields, with minimal formation of byproducts .
3. HIV Protease Inhibitors
- Application Summary: Compounds containing an indazole fragment, such as 4-Bromo-6-iodo-1H-indazole, have been investigated and applied in producing HIV protease inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the compound and subsequent testing for inhibitory activity against HIV protease .
- Results: The results are not specified in the source, but the implication is that some indazole derivatives have shown promise as HIV protease inhibitors .
4. Serotonin Receptor Antagonists
- Application Summary: Indazole derivatives, including 4-Bromo-6-iodo-1H-indazole, have been used in the development of serotonin receptor antagonists .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the compound and subsequent testing for antagonistic activity against serotonin receptors .
- Results: The results are not specified in the source, but the implication is that some indazole derivatives have shown promise as serotonin receptor antagonists .
5. Dual Inhibitor of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR Pathways
- Application Summary: 4-Bromo-6-iodo-1H-indazole is a pharmaceutical intermediate used in the preparation of dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the compound and subsequent testing for inhibitory activity against the specified pathways .
- Results: The results are not specified in the source, but the implication is that some compounds synthesized using 4-Bromo-6-iodo-1H-indazole as an intermediate have shown promise as dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways .
6. Aldol Reductase Inhibitors
- Application Summary: Compounds containing an indazole fragment, such as 4-Bromo-6-iodo-1H-indazole, have been investigated and applied in producing aldol reductase inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the compound and subsequent testing for inhibitory activity against aldol reductase .
- Results: The results are not specified in the source, but the implication is that some indazole derivatives have shown promise as aldol reductase inhibitors .
7. Acetylcholinesterase Inhibitors
- Application Summary: Indazole derivatives, including 4-Bromo-6-iodo-1H-indazole, have been used in the development of acetylcholinesterase inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the compound and subsequent testing for inhibitory activity against acetylcholinesterase .
- Results: The results are not specified in the source, but the implication is that some indazole derivatives have shown promise as acetylcholinesterase inhibitors .
8. Selective Inhibitors of Phosphoinositide 3-Kinase δ
- Application Summary: Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the compound and subsequent testing for inhibitory activity against phosphoinositide 3-kinase δ .
- Results: The results are not specified in the source, but the implication is that some indazole derivatives have shown promise as selective inhibitors of phosphoinositide 3-kinase δ .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZGMHXQRHPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646162 | |
| Record name | 4-Bromo-6-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-iodo-1H-indazole | |
CAS RN |
885518-97-8 | |
| Record name | 4-Bromo-6-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



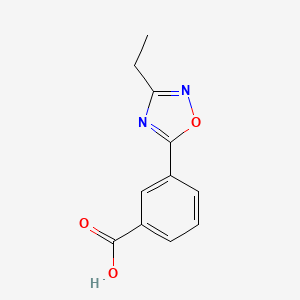
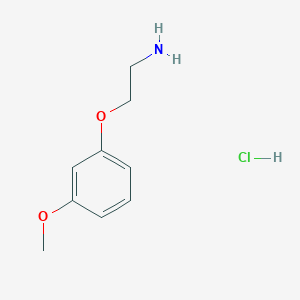
![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)
![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)
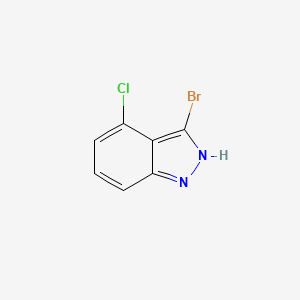
![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde](/img/structure/B1371800.png)
![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)
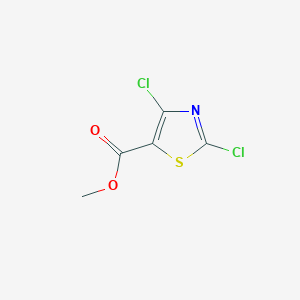
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)
![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)
